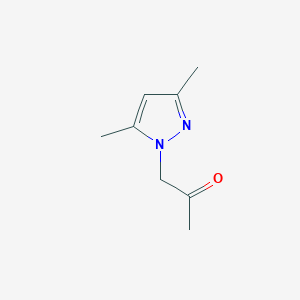
3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine belongs to a class of compounds that have garnered attention for their unique chemical structure and potential bioactivity. This compound is part of a broader family of triazoles, which are heterocyclic compounds containing a ring of two carbon atoms and three nitrogen atoms. The benzylpiperazine moiety within its structure suggests potential central nervous system activity, leading to research into its synthesis, structural analysis, and chemical properties.
Synthesis Analysis
The synthesis of compounds related to 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine involves multiple steps, starting from basic heterocyclic amines or amino acids, progressing through intermediates such as oxazolidine derivatives, and employing reactions like reductive alkylation or cyclisation. These processes highlight the complexity and precision required in chemical synthesis to achieve desired structural attributes and purities (Al‐Azmi & Mahmoud, 2020; Beduerftig et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves using spectroscopic methods and X-ray crystallography to confirm the presence of specific functional groups and the overall molecular conformation. For instance, X-ray analysis has been used to confirm the structure of derivatives, revealing insights into the molecular geometry and intermolecular interactions within crystals (Li et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine and its derivatives can involve various reactions, such as reductive alkylation, cyclisation, and reactions with carbon disulfide. These reactions are crucial for modifying the compound to enhance its bioactivity or to create structurally related compounds with potential therapeutic applications (Hamdy et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline form, are essential for understanding their behavior in biological systems and their suitability for pharmaceutical applications. Techniques like single-crystal X-ray diffraction provide detailed information on the crystal structure, which is critical for the design and development of new drugs (Murugavel et al., 2014).
Chemical Properties Analysis
Exploring the chemical properties, such as reactivity, stability, and interaction with biological targets, is vital for assessing the compound's potential as a therapeutic agent. Studies often involve computational methods like DFT calculations to predict reactivity and interactions at the molecular level (Albert, 1970).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Triazole derivatives, including compounds similar to 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine, have been studied for their potential as corrosion inhibitors. For example, triazole Schiff bases were investigated for their efficiency in preventing corrosion on mild steel in acidic environments. These compounds, including some with similar structures, showed increased inhibition efficiency with higher concentrations and were effective in various thermodynamic and electrochemical contexts (Chaitra, Mohana, & Tandon, 2015).
Synthesis of Pharmaceutical Compounds
The 1,2,4-triazole core, a part of the molecular structure of the compound , is a key motif in many clinical drugs. This structure has been involved in the synthesis of various derivatives with significant biological activities, including anti-migraine, antiviral, anticancer, and anxiolytic properties (Prasad et al., 2021).
Antimicrobial Activities
Compounds with a 1,2,4-triazole structure, closely related to 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine, have demonstrated promising antimicrobial properties. For instance, a series of triazolothiadiazoles exhibited significant antimicrobial activities when compared with standard drugs like Chloramphenicol (Idrees, Kola, & Siddiqui, 2019).
Antifungal and Antituberculosis Agents
Some derivatives of 1,2,4-triazole have shown potential as antifungal and antituberculosis agents. In a study, certain 1,2,4-triazole derivatives demonstrated low minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis and Candida albicans, indicating their efficacy in these contexts (El Bialy, Nagy, & Abdel-Rahman, 2011).
Vibrational and UV/Vis Studies
The vibrational and UV/Vis spectra of adamantane-containing triazole thiones, which are structurally similar to the compound , have been extensively studied. These studies provide insights into the molecular structure and potential biological activities of these compounds, including analgesic properties (Shundalau et al., 2019).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides, involving 1,2,4-triazole, demonstrates the efficient production of structurally diverse compounds. This method highlights the versatility of the triazole ring in chemical synthesis (Tan, Lim, & Dolzhenko, 2017).
Endocannabinoid Hydrolases Inhibitors
Benzotriazol-1-yl carboxamide derivatives, structurally similar to the compound , have been synthesized and tested for their inhibitory activity against fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These studies contribute to understanding the compound's potential in targeting specific biochemical pathways (Morera et al., 2012).
Copper Corrosion Inhibition
Research on N-hetaryl derivatives of 5-amino-1H-1,2,4-triazole, closely related to the compound , has explored their effectiveness in inhibiting copper corrosion in chloride environments. These compounds showed significant potential in protecting copper from corrosion, indicating their applicability in material sciences (Kozaderov et al., 2019).
Eigenschaften
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6/c14-12-15-13(17-16-12)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKYWZGILRQBCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NNC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363338 |
Source


|
| Record name | 5-(4-benzylpiperazino)-1H-1,2,4-triazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |
CAS RN |
89311-55-7 |
Source


|
| Record name | 5-(4-benzylpiperazino)-1H-1,2,4-triazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

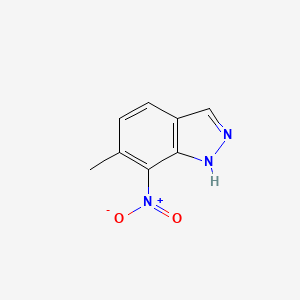

![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)

![2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270204.png)

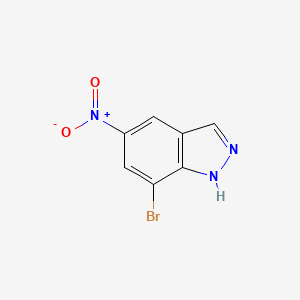
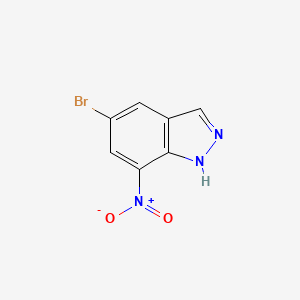
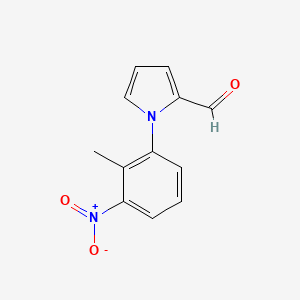
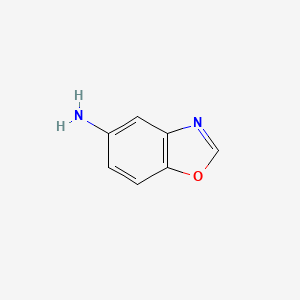


![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)
